molecular formula C26H29N3O4S B2884763 N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899741-93-6

N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2884763
CAS No.: 899741-93-6
M. Wt: 479.6
InChI Key: VIGHFHJPEFTQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core linked to a sulfanyl acetamide moiety. The 3,4-dimethylphenyl group at the acetamide terminus and the 3-(propan-2-yloxy)propyl substituent on the pyrimidinone ring define its structural uniqueness. This compound is hypothesized to exhibit biological activity due to its resemblance to kinase inhibitors and other therapeutics targeting nucleotide-binding domains .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-16(2)32-13-7-12-29-25(31)24-23(20-8-5-6-9-21(20)33-24)28-26(29)34-15-22(30)27-19-11-10-17(3)18(4)14-19/h5-6,8-11,14,16H,7,12-13,15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGHFHJPEFTQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with the CAS number 899741-93-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H29N3O4S, with a molecular weight of 479.6 g/mol. Its structural complexity includes a benzofuro-pyrimidine framework, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC26H29N3O4S
Molecular Weight479.6 g/mol
CAS Number899741-93-6

The compound's biological activity can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways or as a modulator of receptor activity. The presence of the sulfanyl group and the benzofuro-pyrimidine core are likely responsible for its interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have shown selective cytotoxicity against tumorigenic cell lines in vitro. In one study, a related compound demonstrated an IC50 value indicative of potent anticancer properties when tested on human breast cancer cells.

Antioxidant Properties

Antioxidant activity has also been observed in related compounds containing similar functional groups. These compounds have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with cancer and other degenerative diseases.

Enzyme Inhibition

The compound may also possess enzyme-inhibitory properties. For example, studies on structurally analogous compounds have reported inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This suggests potential applications in treating metabolic disorders.

Case Studies

  • Cytotoxicity in Cancer Research : A study involving a series of benzofuro-pyrimidine derivatives highlighted their antiproliferative effects on various cancer cell lines, demonstrating promising results for future drug development targeting cancer therapies.
  • Antioxidant Activity Assessment : In vitro assays revealed that derivatives similar to N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Benzofuropyrimidinone vs. Benzothienopyrimidinone

The target compound’s benzofuro[3,2-d]pyrimidinone core differs from analogs like N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS: 477330-62-4), which has a benzothieno[2,3-d]pyrimidinone scaffold .

  • Solubility: The benzofuro system may improve aqueous solubility relative to benzothieno derivatives due to reduced lipophilicity .
Saturation and Stability

Hexahydrobenzothieno derivatives (e.g., CAS: 477330-62-4) feature a saturated bicyclic system, enhancing conformational rigidity and metabolic stability compared to the partially unsaturated dihydrobenzofuropyrimidinone in the target compound .

Substituent Analysis

Acetamide Terminal Groups
  • 3,4-Dimethylphenyl (Target) : This substituent balances steric bulk and lipophilicity, favoring membrane permeability.
  • Trifluoromethylphenyl (CAS: 380577-17-3) : The electron-withdrawing CF₃ group in this analog enhances metabolic resistance but may introduce toxicity risks .
Pyrimidinone Side Chains
  • 3-(Propan-2-yloxy)propyl (Target) : The ether-linked isopropyl group offers moderate hydrophilicity and flexibility.
  • Allyl (CAS: 379236-68-7) : The unsaturated allyl group in ZINC2886850 increases reactivity, posing stability challenges under acidic conditions .
  • 4-Methoxyphenyl (CAS: 477330-62-4) : The methoxy group enhances π-π stacking interactions but reduces solubility in polar solvents .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound CAS: 477330-62-4 CAS: 379236-68-7
Molecular Weight ~550 (estimated) 505.7 483.5
logP ~3.2 (predicted) 4.1 3.8
Aqueous Solubility Moderate (ether oxygen) Low (benzothieno core) Low (allyl group)
Metabolic Stability Moderate (dihydro core) High (hexahydro core) Low (allyl oxidation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.